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Compound of Interest

Compound Name: beta-D-Ribulofuranose

Cat. No.: B15182480 Get Quote

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of beta-D-
Ribulofuranose

For Researchers, Scientists, and Drug Development
Professionals
This guide provides a detailed overview of the stereochemical features and conformational

landscape of beta-D-Ribulofuranose. While specific experimental data for this ketofuranose is

not as abundant as for its aldofuranose counterpart, beta-D-ribofuranose, this document

outlines the established principles and methodologies for its analysis. A thorough

understanding of the three-dimensional structure and dynamic behavior of beta-D-
Ribulofuranose is critical for disciplines ranging from glycobiology to the rational design of

therapeutic agents.

Stereochemistry of beta-D-Ribulofuranose
Stereochemistry defines the three-dimensional arrangement of atoms in a molecule. For beta-
D-Ribulofuranose, the key stereochemical descriptors are "D" and "beta".

D-Configuration: This refers to the configuration at the stereocenter furthest from the

anomeric carbon, which is C4 in this case. In the Fischer projection of the open-chain form

(D-ribulose), the hydroxyl group on C4 points to the right.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15182480?utm_src=pdf-interest
https://www.benchchem.com/product/b15182480?utm_src=pdf-body
https://www.benchchem.com/product/b15182480?utm_src=pdf-body
https://www.benchchem.com/product/b15182480?utm_src=pdf-body
https://www.benchchem.com/product/b15182480?utm_src=pdf-body
https://www.benchchem.com/product/b15182480?utm_src=pdf-body
https://www.benchchem.com/product/b15182480?utm_src=pdf-body
https://www.benchchem.com/product/b15182480?utm_src=pdf-body
https://www.benchchem.com/product/b15182480?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15182480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


beta-Configuration: This describes the orientation of the hydroxyl group at the anomeric

carbon (C2 for a ketose). In the Haworth projection, for a D-sugar, the beta configuration

means the anomeric hydroxyl group is on the same side of the ring as the CH2OH group at

C5.

The systematic IUPAC name for beta-D-Ribulofuranose is (2R,3R,4R)-2-

(hydroxymethyl)oxolane-2,3,4-triol.

Table 1: Stereochemical and Physical Properties of beta-D-Ribulofuranose

Property Value

IUPAC Name (2R,3R,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

Molecular Formula C5H10O5

Molecular Weight 150.13 g/mol

CAS Number 131064-70-5

Synonyms
beta-D-Ribulose, beta-D-Erythro-2-

pentulofuranose

Conformational Analysis
The five-membered furanose ring is not planar and adopts puckered conformations to relieve

torsional strain. The conformational landscape of furanoses is typically described by the

concept of pseudorotation, a continuous cycle of puckering states.

Pseudorotation and Ring Puckering
The conformations of the furanose ring are a continuum between two main types:

Envelope (E) conformations: Four of the ring atoms are coplanar, and the fifth is out of the

plane. The conformation is denoted by which atom is out of the plane and on which side

(e.g., ³E means C3 is endo, or on the same side as C5).

Twist (T) conformations: Two adjacent atoms are displaced to opposite sides of the plane

formed by the other three ring atoms. For example, in a ³T₂ conformation, C3 is displaced to
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one side and C2 to the other.

This continuous interconversion between conformers is often simplified into a two-state North

(N)/South (S) model, which is particularly useful in the context of nucleosides.

Factors Influencing Conformation
The preferred conformation of beta-D-Ribulofuranose in solution is a dynamic equilibrium

influenced by several factors:

The Anomeric Effect: Stereoelectronic preference for the anomeric substituent to be axial.

Steric Interactions: Repulsive interactions between bulky substituents, including the hydroxyl

groups and the exocyclic hydroxymethyl group.

Gauche Interactions: Interactions between adjacent substituents.

Solvent Effects: Hydrogen bonding with the solvent can influence the conformational

preferences.

Experimental Protocols for Conformational Analysis
A combination of experimental and computational techniques is required for a comprehensive

conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying the conformation of sugars in solution.

Experimental Protocol:

Sample Preparation: Dissolve a purified sample of the beta-D-Ribulofuranose derivative in

a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 5-10 mg/mL.

Data Acquisition:

Acquire a 1D ¹H NMR spectrum to assess the overall purity and identify proton signals.
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Perform 2D homonuclear experiments like COSY (Correlation Spectroscopy) and TOCSY

(Total Correlation Spectroscopy) to establish proton-proton connectivities and assign the

spin systems of the sugar ring.

Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-

frame Overhauser Effect Spectroscopy) spectrum to identify protons that are close in

space, providing crucial conformational constraints.

Data Analysis:

Assign all proton resonances based on the correlation experiments.

Extract the vicinal proton-proton coupling constants (³JHH) from the 1D or 2D spectra.

Use the Karplus equation, which relates the magnitude of the ³JHH coupling constant to

the dihedral angle between the two protons, to estimate the ring torsion angles.

These torsion angles are then used to determine the puckering of the furanose ring.

Table 2: Representative Proton-Proton Coupling Constants (³JHH) and Corresponding Dihedral

Angles for Furanose Ring Conformations (Illustrative Data)

Coupling
Dihedral Angle
(approx.)

Typical ³JHH (Hz) -
North Conformer

Typical ³JHH (Hz) -
South Conformer

J₁,₂ ~-160° / ~-100° ~1-3 ~6-8

J₂,₃ ~40° / ~-30° ~5-7 ~6-8

J₃,₄ ~-30° / ~40° ~6-8 ~4-6

Note: This table provides illustrative values based on aldofuranosides; specific values for beta-
D-Ribulofuranose would need to be determined experimentally.

X-ray Crystallography
X-ray crystallography provides the precise conformation of the molecule in the solid state.

Experimental Protocol:
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Crystallization: Grow single crystals of the compound from a supersaturated solution. This is

often the most challenging step.

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-

rays. The crystal diffracts the X-rays into a specific pattern of reflections.[1]

Structure Solution: The diffraction pattern is used to calculate an electron density map of the

molecule.

Model Building and Refinement: An atomic model is built into the electron density map and

refined to best fit the experimental data.[2]

Computational Modeling
Computational methods are used to predict the relative energies of different conformers and to

complement experimental data.

Experimental Protocol:

Structure Generation: Build an initial 3D structure of beta-D-Ribulofuranose.

Conformational Search: Perform a systematic or stochastic search of the conformational

space using molecular mechanics (MM) to identify low-energy conformers.

Geometry Optimization and Energy Calculation: Optimize the geometry of the identified low-

energy conformers and calculate their relative energies using higher-level quantum

mechanics methods, such as Density Functional Theory (DFT).

Molecular Dynamics (MD) Simulation: Run MD simulations to study the dynamic behavior of

the molecule in a simulated solvent environment, providing insights into the conformational

equilibrium.

Visualizations
The following diagrams illustrate the key concepts and workflows in the conformational analysis

of beta-D-Ribulofuranose.
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Caption: Workflow for the conformational analysis of beta-D-Ribulofuranose.
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Caption: Pseudorotation pathway of a furanose ring.
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Caption: Factors influencing furanose conformational equilibrium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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